molecular formula C13H21N3 B2400291 2-(4-Phenylpiperazin-1-yl)propan-1-amine CAS No. 889941-00-8

2-(4-Phenylpiperazin-1-yl)propan-1-amine

Cat. No. B2400291
CAS RN: 889941-00-8
M. Wt: 219.332
InChI Key: RVMULKARZNWVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Phenylpiperazin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C13H21N3 and a molecular weight of 219.33 . It is a specialty product often used in proteomics research .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, related compounds have been synthesized for various research purposes . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H21N3/c1-12(11-14)15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

  • Catalysis in Chemical Synthesis : A polystyrene-supported N-phenylpiperazine–Cu(II) complex demonstrated efficiency as a catalyst in KA2-coupling reactions, creating a simple and versatile approach for synthesizing propargylamines with excellent yields (Perumgani et al., 2016).

  • Anticancer Properties : Novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine showed moderate cytotoxic activity against prostate cancer cell lines, indicating potential as anticancer agents (Demirci & Demirbas, 2019).

  • Alpha-1 Receptor Antagonism : Derivatives of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol were synthesized and found to exhibit alpha-1 receptor antagonistic activity, which could have therapeutic implications (Hon, 2013).

  • Antimicrobial Activity : A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized, exhibiting significant antibacterial and antifungal activity (Mandala et al., 2013).

  • Antibacterial and Antifungal Applications : N'-(2-Hydroxyphenyl)-N'-(4-Methylpiperazin-1-YL) Furan-2-Carbohydrazide and its derivatives were tested for their antibacterial and antifungal activities, showcasing their potential in medical applications (N et al., 2021).

  • Synthesis of Novel Compounds : The study by Jing (2010) involved the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives, expanding the range of compounds in this chemical class (Jing, 2010).

  • Src Kinase Inhibition and Anticancer Activities : The synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and their evaluation as Src kinase inhibitors revealed potential anticancer activities, especially against breast carcinoma cells (Sharma et al., 2010).

  • Dipeptidyl Peptidase IV Inhibition for Type 2 Diabetes : A novel series of beta-amino amides was evaluated as inhibitors of dipeptidyl peptidase IV, showing promise for the treatment of type 2 diabetes (Kim et al., 2005).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302 and H314 suggest that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-12(11-14)15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMULKARZNWVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.